The compound 4-(Pyrrolidin-1-yl)benzamide and its derivatives have garnered significant attention in the field of medicinal chemistry due to their diverse biological activities and potential therapeutic applications. These compounds have been found to interact with various biological targets, leading to a range of pharmacological effects. This comprehensive analysis will delve into the mechanism of action and applications of these compounds across different fields, drawing on data from recent research studies.
Several 4-(Pyrrolidin-1-yl)benzamide derivatives have been explored for their anticancer properties. As mentioned, Akt inhibitors derived from this compound have demonstrated efficacy in inhibiting tumor growth in vivo1. Additionally, compounds like 4-(anilino)pyrrole-2-carboxamides have been developed as novel androgen receptor antagonists, showing effectiveness against prostate tumor cells with mutated nuclear androgen receptors4. These findings suggest potential applications in the treatment of hormone-responsive cancers.
In the biotechnology industry, enhancing the production of monoclonal antibodies is crucial for meeting medical demands and reducing costs. The derivative 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide has been identified as a compound that can significantly improve antibody production, which could lead to more efficient manufacturing processes for therapeutic antibodies2.
Compounds such as (pyrrolo-pyridin-5-yl)benzamides have been investigated as monoamine oxidase B (MAO-B) inhibitors with the potential to cross the blood-brain barrier (BBB) and exert neuroprotective effects on cortical neurons9. These properties make them promising candidates for the treatment of neurological disorders where MAO-B activity is implicated, such as Parkinson's disease.
New analogs of 4-pyrrol-1-yl benzoic acid hydrazide have been synthesized and evaluated for their antibacterial and antitubercular activities. Some of these compounds have shown promising results against various bacterial strains and Mycobacterium tuberculosis, indicating their potential as novel agents in the fight against bacterial infections and tuberculosis8.
N-(Pyridin-3-yl)benzamides have been identified as selective inhibitors of human aldosterone synthase (CYP11B2), an enzyme involved in the biosynthesis of the hormone aldosterone. These inhibitors could be useful in the development of treatments for conditions related to aldosterone excess, such as hypertension and heart failure10.
4-(Pyrrolidin-1-YL)benzamide is classified as an organic compound with the molecular formula CHNO. It features a benzene ring substituted with a pyrrolidine group at the para position relative to the amide functional group. The compound can be sourced from synthetic routes involving the reaction of pyrrolidine with substituted benzamides or through more complex synthetic pathways involving multiple steps.
The synthesis of 4-(Pyrrolidin-1-YL)benzamide can be achieved through several methods. A common synthetic route involves:
Technical parameters such as reaction time, temperature, and solvent choice significantly affect yield and purity, with yields typically ranging from 60% to 90% depending on optimization.
The molecular structure of 4-(Pyrrolidin-1-YL)benzamide consists of:
The three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy, which provide insights into bond angles and distances that influence reactivity and interaction with biological targets.
4-(Pyrrolidin-1-YL)benzamide can participate in various chemical reactions:
These reactions are essential for modifying the compound to enhance its biological activity or selectivity.
The mechanism of action of 4-(Pyrrolidin-1-YL)benzamide is primarily linked to its interaction with specific biological targets, such as receptors or enzymes. The presence of both the benzene and pyrrolidine moieties allows for versatile binding interactions through hydrogen bonding, π-π stacking, and hydrophobic interactions.
Studies have indicated that compounds similar to 4-(Pyrrolidin-1-YL)benzamide may act as inhibitors or modulators of certain enzymes or receptors involved in disease pathways. For instance, they may exhibit activity against kinases or neurotransmitter receptors, influencing signaling pathways crucial for cellular function.
The physical and chemical properties of 4-(Pyrrolidin-1-YL)benzamide include:
These properties are significant for its handling and application in laboratory settings.
4-(Pyrrolidin-1-YL)benzamide has several scientific applications:
The versatility of this compound makes it a valuable subject for ongoing research aimed at discovering novel therapeutic agents.
4-(Pyrrolidin-1-yl)benzamide (C₁₁H₁₄N₂O) features a benzamide scaffold bonded to a nitrogenous heterocycle via a para-substituted phenyl ring. The molecular structure comprises three distinct regions: (1) the planar benzamide group with characteristic C=O and C-N bonds, (2) the phenyl linker, and (3) the saturated pyrrolidine ring. X-ray crystallography of analogous compounds reveals that the amide C=O bond length typically measures ~1.220 Å, while the C-N bond in the amide group is ~1.350 Å, consistent with partial double-bond character due to resonance [3]. The dihedral angle between the benzamide plane and the phenyl ring ranges between 60–75°, introducing molecular twist that disrupts full conjugation [3] [9].
The pyrrolidine ring adopts a puckered twist conformation rather than a planar structure, with an average C-N-C bond angle of 108°. This geometry arises from sp³ hybridization of the ring carbon atoms and tetrahedral coordination at the nitrogen center. Unlike chiral bioactive pyrrolidine derivatives, the title compound lacks stereocenters due to symmetric substitution at the pyrrolidine nitrogen [2]. However, substituents on adjacent carbon atoms could introduce chirality, significantly affecting protein-binding interactions as noted in FDA guidelines on stereoisomeric drugs [2].
Table 1: Key Geometric Parameters of 4-(Pyrrolidin-1-yl)benzamide Motifs
Structural Feature | Bond Length/Angle | Conformational Significance |
---|---|---|
Amide C=O bond | ~1.220 Å | Resonance with adjacent N-H group |
Amide C-N bond | ~1.350 Å | Partial double-bond character |
Phenyl-Benzamide dihedral | 60–75° | Disruption of π-conjugation |
Pyrrolidine C-N-C angle | ~108° | Near-ideal tetrahedral geometry at nitrogen |
Pyrrolidine endocyclic bonds | ~1.480 Å | sp³ hybridized C-C bonds enabling ring pucker |
Density Functional Theory (DFT) simulations of 4-(pyrrolidin-1-yl)benzamide reveal anisotropic electron distribution critical to its reactivity. The amide oxygen and pyrrolidine nitrogen serve as high-electron-density sites, with electrostatic potential (ESP) maxima of -42 kcal/mol, identifying them as hydrogen-bond acceptors [3]. Conversely, the amide N-H group exhibits positive ESP (+32 kcal/mol), confirming hydrogen-bond donation capability.
Frontier molecular orbital analysis shows the Highest Occupied Molecular Orbital (HOMO) localizes over the pyrrolidine ring and phenyl linker, while the Lowest Unoccupied Molecular Orbital (LUMO) concentrates on the benzamide unit. The HOMO-LUMO energy gap of ~5.2 eV indicates moderate chemical stability, comparable to bioactive pyrrolidine derivatives [2]. Natural Bond Orbital (NBO) calculations predict substantial polarization in the amide group: the carbonyl oxygen bears a partial charge of -0.52e, balanced by +0.32e at the amide hydrogen. This polarization facilitates water solubility (predicted logS = -2.1) and directional hydrogen bonding in supramolecular assemblies [2] [9].
The saturated pyrrolidine ring exhibits dynamic pseudorotation – a low-energy (< 5 kcal/mol) conformational interchange between twist (C₂-symmetric) and envelope (Cₛ-symmetric) forms. Nuclear Magnetic Resonance studies of analogous pyrrolidine systems reveal rapid interconversion (energy barrier: 12–14 kcal/mol) at ambient temperature, evidenced by averaged vicinal proton-proton coupling constants (³JHH = 6–8 Hz) [7]. Pseudorotation traverses a phase angle (P) cycle from 0° (envelope Cᵉ) to 18° (twist C₂) to 36° (envelope Cᵉ), altering substituent spatial orientation without bond cleavage [2] [7].
N-alkylation or acylation, as seen in the benzamide attachment, moderately restricts pseudorotation by ~1.5 kcal/mol due to steric interactions with the phenyl ring. Molecular dynamics simulations indicate the ring samples 12 distinct conformers within a 3 kcal/mol window, with the twist form dominating (population: ~65%) due to minimized 1,3-diaxial strain. This flexibility enables adaptive binding to biological targets, explaining pyrrolidine's prevalence in 37 FDA-approved drugs [2] [7].
Figure: Pseudorotation Pathway of Pyrrolidine Ring
Envelope (P=0°) → Twist (P=18°) → Envelope (P=36°) Energy barrier between states: 1.5–3.0 kcal/mol
Substituents on either the benzamide core or pyrrolidine ring induce significant electronic and steric perturbations:
Electron-Withdrawing Groups (e.g., 4-bromo-N-[4-(pyrrolidin-1-yl)phenyl]benzamide): Bromine substitution at the benzamide 4-position increases molecular dipole moment by 1.8 D and reduces HOMO energy by 0.6 eV versus the unsubstituted parent compound. This enhances π-stacking capability (centroid distance: 3.76 Å) observed in crystalline analogs [1] [3].
Steric Modulation: 2,4-dimethyl-N-[4-(pyrrolidin-1-yl)phenyl]benzamide exhibits steric clash between ortho-methyl and pyrrolidine groups, forcing a near-orthogonal dihedral (89.5°) that disrupts conjugation. This increases LogP by 0.8 units but reduces aqueous solubility by 40% [4].
Nitrogen Replacement: Replacing pyrrolidine with piperidine (6-membered ring) in 4-amino-2-(piperidin-1-yl)benzamide increases ring flexibility (pseudorotation barrier: 1.2 kcal/mol lower) but reduces polar surface area by 8 Ų due to diminished ring puckering. Piperidine derivatives exhibit 3-fold lower membrane permeability in Caco-2 assays despite similar LogP values [5] [7].
Bioisosteres: Morpholine-substituted benzamides (e.g., WO2011076678A1 derivatives) show reduced basicity (pKa difference: 1.8) versus pyrrolidine analogs due to oxygen inclusion. This attenuates cationic character at physiological pH, altering pharmacokinetic profiles [8].
CAS No.: 112484-85-2
CAS No.: 10606-14-1